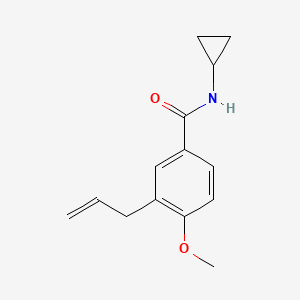

3-allyl-N-cyclopropyl-4-methoxybenzamide

Description

3-Allyl-N-cyclopropyl-4-methoxybenzamide is a benzamide derivative characterized by its unique substitution pattern: an allyl group at the 3-position, a methoxy group at the 4-position of the benzamide ring, and a cyclopropylamine moiety as the N-substituent. This compound is of interest due to its structural features, which may influence physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name |

N-cyclopropyl-4-methoxy-3-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-4-10-9-11(5-8-13(10)17-2)14(16)15-12-6-7-12/h3,5,8-9,12H,1,4,6-7H2,2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHELVIQPFBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CC2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position and nature of halogens (Cl, F) on the benzylidene group influence melting points and HPLC retention times. For example, 21 (4-Cl) has the highest melting point (220–222°C), likely due to enhanced intermolecular interactions from the electron-withdrawing chloro group .

- Polarity : The 2-fluoro substituent in 22 results in shorter HPLC retention times compared to 21 and 23, suggesting reduced polarity or altered interaction with the stationary phase .

Comparison with N-Cyclopropyl Benzamide Derivatives

- 4-[[(4R)-5-Cyclopentyl-4-ethyl-triazolo[4,3-f]pteridin-7-yl]amino]-N-cyclopropyl-3-methoxybenzamide (): This compound shares the N-cyclopropyl and 3-methoxy groups with the target molecule but incorporates a triazolo-pteridin moiety. The increased atom count (67 atoms vs. ~20 in simpler benzamides) and aromatic bonds (12 vs.

- N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide (): This derivative features a trifluoro-hydroxypropan group and a cyclohexyl backbone, contrasting with the allyl group in the target compound. The trifluoromethyl and hydroxyl groups may enhance metabolic stability and hydrogen-bonding capacity, respectively .

Research Implications and Limitations

- Gaps in Data : The evidence lacks direct biological activity or pharmacokinetic data for this compound, limiting comparative efficacy analysis.

- Structural Insights : Substituent variations (allyl, cyclopropyl, halogens) provide a framework for structure-activity relationship (SAR) studies, particularly in optimizing solubility and target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.